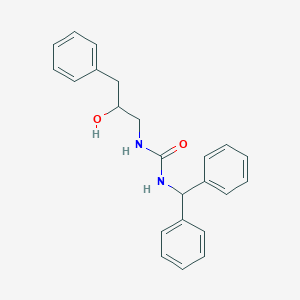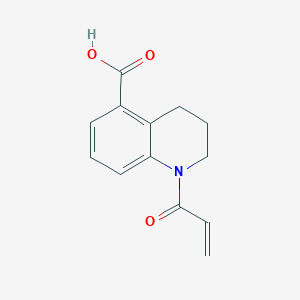
1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid is a chemical compound with the molecular formula C13H13NO3 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 231.251.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid include its molecular formula (C13H13NO3) and molecular weight (231.251). Additional properties such as boiling point, melting point, and vapor pressure can be determined through experimental methods .Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Polymorphism in Amino Alcohol Salts
Amino alcohols reacted with quinoline-2-carboxylic acid (quinaldic acid) to yield salts exhibiting various hydrogen bonding and π∙∙∙π stacking interactions, leading to distinct structural motifs. This study highlights the significance of such interactions in the development of polymorphic compounds, potentially useful in the design of materials with tailored physical properties (Podjed & Modec, 2022).
Synthesis and Biological Evaluation of Quinoline Based Furanones
Quinoline based butenolides, also known as furanones, and their nitrogen analogues were synthesized from aroylpropionic acids and evaluated for their antimicrobial and anti-inflammatory potential. This research suggests the application of quinoline derivatives in developing new pharmacologically active compounds, with some showing significant antibacterial activity and analgesic properties (Khokra et al., 2015).
Reactions of Quinoxalines and Quinolines with Hydroxybenzoic Acids
The study on reactions between quinoxalines/quinolines and hydroxybenzoic acids under various conditions led to products with ether, ester, or both functionalities. This research provides insights into the reactivity of quinoline derivatives, important for the synthesis of complex organic molecules with potential applications in material science and pharmaceuticals (Sarodnick et al., 1997).
Ketone Reduction Catalysts Preparation
The study on the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction showcases the application of quinoline derivatives in catalysis, particularly for the efficient synthesis of alcohols from ketones. This research underlines the potential of quinoline-based catalysts in synthetic organic chemistry and industrial processes (Facchetti et al., 2016).
Synthesis of Doubly Constrained ACC Derivatives
The synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, representing a new type of constrained amino acid system, demonstrates the innovative use of quinoline derivatives in the development of novel organic compounds with potential applications in medicinal chemistry and as biochemical tools (Szakonyi et al., 2002).
Zukünftige Richtungen
The future directions for research on 1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. This would require a detailed analysis of the existing literature and the design of new experimental studies .
Eigenschaften
IUPAC Name |
1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-12(15)14-8-4-6-9-10(13(16)17)5-3-7-11(9)14/h2-3,5,7H,1,4,6,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKNXLNSWIBWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC2=C(C=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

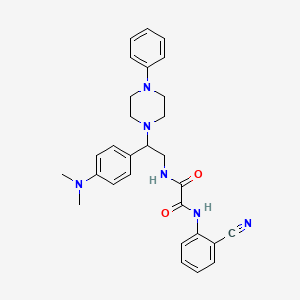
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] benzoate](/img/structure/B2560058.png)
![2,4-Dimethyl-6-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2560059.png)
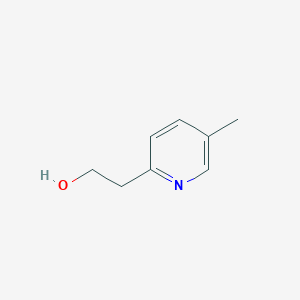

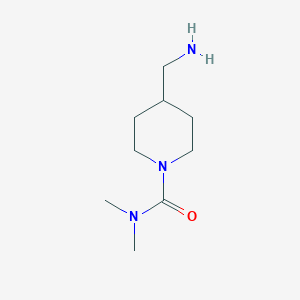




![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2560071.png)
![N-(2,4-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2560072.png)
![3-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2560074.png)
